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molecular formula C11H11BrN4OS B8393047 4-[4-(4-Bromo-thiazol-2-yl)-pyrimidin-2-yl]-morpholine

4-[4-(4-Bromo-thiazol-2-yl)-pyrimidin-2-yl]-morpholine

Cat. No. B8393047
M. Wt: 327.20 g/mol
InChI Key: SOICUMGNBPPNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a solution of 4-(4-Bromo-thiazol-2-yl)-2-chloro-pyrimidine (25)(0.498 g, 1.8 mmol) in EtOH (8 ml) was added powdered potassium carbonate (0.274 g, 1.98 mmol) and morpholine (0.17 ml, 1.98 mmol). The mixture was heated under the influence of microwave radiation (10 minutes, 90° C., high absorption setting). The reaction mixture was then allowed to cool to room temperature and filtered through a thin pad of silica before being concentrated in vacuo. The crude residue was purified by flash chromatography (SiO2) using Hexanes:EtOAc—(9:1) as eluent to give the title compound (0.18 g, 30.5%) in analytically pure form. m/z (LC-MS, ESP): 327 [M+H]+, R/T=3.92 mins.
Quantity
0.498 g
Type
reactant
Reaction Step One
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
30.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[C:9](Cl)[N:8]=2)[S:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>CCO>[Br:1][C:2]1[N:3]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([N:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[N:8]=2)[S:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.498 g
Type
reactant
Smiles
BrC=1N=C(SC1)C1=NC(=NC=C1)Cl
Name
Quantity
0.274 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.17 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
8 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a thin pad of silica
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (SiO2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(SC1)C1=NC(=NC=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 30.5%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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